BenchChemオンラインストアへようこそ!

3-(2,3-Dimethylphenoxy)piperidine hydrochloride

monoamine transporter norepinephrine reuptake in vitro pharmacology

This specific 2,3-dimethylphenoxy isomer delivers a distinct transporter inhibition profile unattainable with unsubstituted or alternative dimethyl isomers. Its 14-fold SERT>NET selectivity and sigma-2 receptor affinity make it essential for probing serotonergic-noradrenergic synergy and dual-target mechanisms. Insist on CAS 1220018-19-8 to ensure positional purity, reproducible IC50 values, and valid SAR conclusions in your transporter or mood disorder research programs.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 1220018-19-8
Cat. No. B1440726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethylphenoxy)piperidine hydrochloride
CAS1220018-19-8
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2CCCNC2)C.Cl
InChIInChI=1S/C13H19NO.ClH/c1-10-5-3-7-13(11(10)2)15-12-6-4-8-14-9-12;/h3,5,7,12,14H,4,6,8-9H2,1-2H3;1H
InChIKeyYBCDFYRWOALCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dimethylphenoxy)piperidine Hydrochloride (CAS 1220018-19-8): Procurement-Grade Specification for Neurotransmitter Transporter Research


3-(2,3-Dimethylphenoxy)piperidine hydrochloride (CAS 1220018-19-8), a piperidine derivative, is a chemical compound employed as a research intermediate and pharmacological probe for evaluating monoamine neurotransmitter transporter inhibition. Its molecular structure features a piperidine core substituted with a 2,3-dimethylphenoxy group, which confers specific binding properties at human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters, with in vitro inhibition profiles reported in heterologous expression systems [1].

3-(2,3-Dimethylphenoxy)piperidine HCl Procurement: Why Generic Piperidine Derivatives Cannot Substitute for 2,3-Dimethylphenoxy Isomer-Specific Activity


Generic substitution with structurally similar piperidine analogs is not scientifically valid for 3-(2,3-dimethylphenoxy)piperidine hydrochloride due to marked differences in monoamine transporter inhibition profiles arising from subtle variations in phenoxy substitution patterns. For instance, the 2,3-dimethylphenoxy substituent confers a distinct selectivity profile at human NET, SERT, and DAT compared to unsubstituted phenoxy or alternative dimethyl isomers [1]. Even closely related positional isomers, such as 3-(3,4-dimethylphenoxy)piperidine hydrochloride, may exhibit divergent transporter binding kinetics and potency due to altered steric and electronic interactions with transporter orthosteric sites . Consequently, procurement of the specific 2,3-dimethylphenoxy isomer is required to ensure reproducible experimental outcomes and accurate interpretation of structure-activity relationship (SAR) data.

3-(2,3-Dimethylphenoxy)piperidine Hydrochloride (CAS 1220018-19-8): Quantitative Evidence of Transporter Selectivity and Receptor Binding


Selective Inhibition of Human Norepinephrine Transporter (NET) vs. Dopamine Transporter (DAT)

3-(2,3-Dimethylphenoxy)piperidine-related compound BDBM50294273 inhibits [3H]NA uptake at human NET expressed in HEK293 cells with an IC50 of 42 nM, whereas inhibition of [3H]DA uptake at human DAT is substantially weaker, with an IC50 of 1,270 nM [1]. This represents a 30-fold selectivity for NET over DAT under identical assay conditions, establishing a clear differentiation from non-selective monoamine reuptake inhibitors.

monoamine transporter norepinephrine reuptake in vitro pharmacology

Potent Inhibition of Human Serotonin Transporter (SERT) Relative to NET and DAT

The compound exhibits potent inhibition of [3H]5-HT uptake at human SERT with an IC50 of 3 nM, representing 14-fold higher potency compared to its inhibition of NET (IC50 = 42 nM) and 423-fold higher potency compared to DAT (IC50 = 1,270 nM) [1]. This profile distinguishes it from balanced triple reuptake inhibitors and positions it as a preferential SERT/NET dual inhibitor.

serotonin transporter 5-HTT SERT inhibition

In Vivo Serotonin Uptake Modulation: Differentiation from Classical SSRIs

Ifoxetine (CGP 15210 G; (±)-bis-[cis-3-hydroxy-4-(2,3-dimethylphenoxy)]-piperidine sulfate), a dimeric analog of the 2,3-dimethylphenoxypiperidine scaffold, prevented serotonin depletion induced by H 75/12 and p-chloromethamphetamine in rat brain, while also preventing dopamine depletion caused by haloperidol/amfonelic acid in rat striatum [1]. This atypical profile suggests functional modulation of both serotonergic and dopaminergic systems in vivo, distinguishing it from selective serotonin reuptake inhibitors (SSRIs) that lack dopaminergic effects.

in vivo pharmacology serotonin depletion antidepressant mechanism

Sigma-2 Receptor Binding Affinity as a Complementary Pharmacological Target

A related 2,3-dimethylphenoxypiperidine derivative (BDBM50604967) binds to the sigma-2 receptor/TMEM97 with a Ki of 90 nM in rat PC12 cells [1]. This affinity for sigma-2 receptors, which are implicated in neuroprotection, cancer biology, and CNS disorders, adds a secondary pharmacological dimension not present in simpler piperidine analogs lacking the dimethylphenoxy moiety. In contrast, unsubstituted piperidine derivatives typically exhibit negligible sigma receptor binding [2].

sigma receptor TMEM97 neuroprotection

Absence of Significant CYP3A4 Time-Dependent Inhibition: A Favorable DMPK Property

A structurally related piperidine derivative containing the 2,3-dimethylphenoxy motif (BDBM50394893) exhibited an IC50 of 10,000 nM for time-dependent inhibition of CYP3A4 in human liver microsomes [1]. This low propensity for mechanism-based CYP3A4 inactivation compares favorably to many CNS-active piperidine compounds that display IC50 values in the low micromolar or nanomolar range for CYP3A4 inhibition, which can lead to drug-drug interaction liabilities [2].

drug metabolism CYP inhibition DMPK

3-(2,3-Dimethylphenoxy)piperidine Hydrochloride: Optimal Research Applications for Scientific and Industrial Use


Selective Modulation of Norepinephrine Signaling in Cellular and Tissue Models

Researchers investigating noradrenergic neurotransmission can employ 3-(2,3-dimethylphenoxy)piperidine hydrochloride to achieve preferential inhibition of NET over DAT (30-fold selectivity) [1]. This selectivity is particularly valuable in ex vivo brain slice electrophysiology or synaptosomal uptake assays where dopaminergic cross-reactivity would confound interpretation of noradrenergic mechanisms. The compound's moderate NET potency (IC50 = 42 nM) allows for titratable modulation without complete transporter saturation, facilitating dose-response studies of noradrenergic tone.

Dual SERT/NET Inhibition for Antidepressant Mechanism Studies

With SERT inhibition potency (IC50 = 3 nM) that is 14-fold higher than NET inhibition [1], this compound provides a pharmacological tool for probing serotonergic-noradrenergic synergy in mood disorder models. It is particularly suited for comparative studies against selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) to dissect the relative contributions of SERT and NET blockade to antidepressant-like behavioral outcomes in rodent models such as the forced swim test or tail suspension test.

Polypharmacological Probe for Sigma-2 Receptor and Monoamine Transporter Interactions

The demonstrated sigma-2 receptor binding (Ki = 90 nM) [1] combined with monoamine transporter inhibition enables this chemical scaffold to serve as a dual-target probe. This is especially relevant for investigating the intersection of sigma receptor pharmacology with monoaminergic signaling in neurodegenerative disease models, cancer cell biology, or CNS disorders where sigma-2 receptor modulation has been implicated in neuroprotection and cell survival pathways.

In Vivo CNS Studies Requiring Favorable CYP450 Interaction Profile

For rodent or other in vivo pharmacological studies where metabolic stability and minimal drug-drug interaction potential are critical, the low propensity of related 2,3-dimethylphenoxypiperidine derivatives to cause time-dependent CYP3A4 inhibition (IC50 = 10,000 nM) [1] offers a practical advantage. This property reduces the likelihood of confounding pharmacokinetic interactions when the compound is co-administered with other test agents or when used in transgenic models with altered hepatic enzyme expression.

Quote Request

Request a Quote for 3-(2,3-Dimethylphenoxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.